molecular formula C8H8BrN3O2 B1528274 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide CAS No. 1795276-21-9

2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide

Katalognummer: B1528274
CAS-Nummer: 1795276-21-9
Molekulargewicht: 258.07 g/mol
InChI-Schlüssel: XLFIIJJRIQNJCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide (CAS 1795276-21-9) is a hydrobromide salt of a nitrogen-based heterocyclic compound. It has a molecular formula of C8H8BrN3O2 and a molecular weight of 258.07 g/mol . This compound belongs to the imidazo[1,2-a]pyridine (IP) class, which has gained considerable interest in medicinal chemistry due to a wide spectrum of biological activities . Recent scientific investigations highlight the significant potential of IP-based compounds as anticancer therapeutics. In vitro studies on breast cancer cell lines have demonstrated that novel IP compounds can exert potent cytotoxic and anti-proliferative effects . The mechanism of action for these effects is multi-faceted. Research indicates that such compounds can induce cell cycle arrest by increasing the levels of key proteins like p53 and p21 . Furthermore, they can trigger programmed cell death (apoptosis) through the activation of the extrinsic pathway, evidenced by increased activity of caspase 7, caspase 8, and PARP cleavage in treated cells . Some members of the imidazo[1,2-a]pyridine family have also been identified as potent inhibitors of tubulin polymerization, a key target in anticancer drug discovery, functioning by binding to the colchicine site on tubulin . Given these properties, this compound serves as a valuable chemical reagent for researchers exploring new anticancer agents, studying mechanisms of cell cycle arrest and apoptosis, and developing novel tubulin-targeting therapeutics. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

2-methyl-6-nitroimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.BrH/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFIIJJRIQNJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2-Methylimidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is commonly prepared by the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For example:

  • Condensation of 2-aminopyridine with 2-bromoacetaldehyde or derivatives under reflux conditions yields the imidazo[1,2-a]pyridine ring.
  • Methyl substitution at the 2-position can be introduced by using methyl-substituted α-haloketones or by methylation of the imidazo ring post-cyclization.

This step generally uses mild heating (50–100 °C) in polar solvents like ethanol or acetonitrile, often with base catalysts such as triethylamine.

Nitration at the 6-Position

Nitration of the imidazo[1,2-a]pyridine ring to introduce a nitro group at the 6-position is a key step. This is typically achieved by:

  • Controlled nitration using nitric acid or mixed acid systems (e.g., HNO3/H2SO4) at low temperatures (0–5 °C) to avoid over-nitration or ring degradation.
  • Alternative nitrating agents such as nitronium tetrafluoroborate can be used for regioselective nitration.

The nitration reaction requires careful control of temperature and stoichiometry to maximize yield and purity.

Formation of Hydrobromide Salt

The hydrobromide salt is formed by:

  • Treating the free base 2-methyl-6-nitroimidazo[1,2-a]pyridine with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or acetic acid.
  • The salt precipitates out or can be crystallized by solvent evaporation or addition of anti-solvents.

This step improves the compound’s stability and facilitates purification.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization 2-Aminopyridine + 2-bromoacetaldehyde, EtOH, triethylamine 70–90 4–6 80–90 Mild heating, base catalyzed
Nitration HNO3 or nitronium tetrafluoroborate 0–5 1–2 75–85 Controlled low temp to avoid side reactions
Hydrobromide salt formation HBr in EtOH or acetic acid Room temp 1–2 >95 Salt crystallizes out, easy purification

Research Findings and Optimization Notes

  • Catalyst and solvent choice: The use of mild bases such as triethylamine during cyclization improves yield and reduces side products. Polar solvents like ethanol enhance solubility and reaction rate.
  • Nitration selectivity: Using nitronium salts offers better regioselectivity and milder conditions compared to classical mixed acid nitration.
  • Salt formation: Hydrobromide salt formation is straightforward, but solvent choice affects crystallinity and purity. Ethanol is preferred for industrial scalability.
  • Purification: Recrystallization from ethanol or ethanol/ether mixtures yields high-purity hydrobromide salt.

Comparative Analysis with Related Compounds

Compound Key Preparation Feature Yield (%) Purity (%) Industrial Suitability
2-Methylimidazo[1,2-a]pyridine Cyclization with α-haloketones 85–90 >98 High
6-Nitro derivative (free base) Controlled nitration at low temperature 75–85 >95 Moderate
Hydrobromide salt (target compound) Salt formation with HBr in ethanol >95 >99 Very High

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-methyl-6-aminoimidazo[1,2-a]pyridine hydrobromide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated derivatives, amino derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound has shown promising results against various bacterial strains, especially those resistant to conventional antibiotics. Its mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Resistance Overcoming

Recent studies have highlighted the efficacy of nitroimidazole derivatives in combating Helicobacter pylori, particularly strains resistant to metronidazole. For instance, a synthesized derivative exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains, indicating its potential as an alternative treatment option .

Broad-Spectrum Activity

Research indicates that imidazopyridine derivatives can target multiple bacterial enzymes, enhancing their antibacterial spectrum. A study reported that specific derivatives displayed bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values below 1 µg/mL for some compounds .

Antitumor Potential

The antitumor properties of 2-methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide have also been explored extensively. The compound's structure allows it to interfere with cellular processes critical for tumor growth.

Mechanistic Insights

Imidazopyridines have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain derivatives have been identified as potent inhibitors of key enzymes involved in cancer cell proliferation, suggesting their potential as chemotherapeutic agents .

Case Studies

In one notable study, a series of imidazopyridine derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. The results demonstrated that several compounds significantly inhibited cell growth, with IC50 values in the low micromolar range, underscoring their therapeutic potential .

Data Tables

The following table summarizes key findings related to the antimicrobial and antitumor activities of this compound derivatives:

CompoundTarget OrganismMIC (µg/mL)Activity Type
Derivative AH. pylori (MTZ-resistant)8Antibacterial
Derivative BS. aureus<1Antibacterial
Derivative CE. coli<1Antibacterial
Derivative DCancer Cell LinesLow µM rangeAntitumor

Wirkmechanismus

The mechanism by which 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions within cells. The compound may inhibit specific enzymes or bind to receptors, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide
  • CAS Number : 13212-83-4
  • Molecular Formula : C₈H₇N₃O₂·HBr
  • Molecular Weight : 263.07 g/mol (calculated from formula).

Structural Features :
The compound consists of an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a nitro group at position 4. The hydrobromide salt enhances solubility and stability compared to the free base.

For example, 3-nitroimidazo[1,2-a]pyridine derivatives are synthesized via nitration of brominated intermediates in concentrated sulfuric acid .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 2-CH₃, 6-NO₂, HBr salt C₈H₇N₃O₂·HBr 263.07 Not reported Enhanced solubility due to HBr; nitro group may confer redox activity .
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide 3-Br, 6-Cl, HBr salt C₇H₅Br₂ClN₂ 312.39 Not reported Bromine and chlorine substituents increase molecular weight and lipophilicity .
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂ C₇H₄BrClN₃O₂ 290.48 Not reported Nitro group at position 3; antitrypanosomal activity reported .
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine hydrobromide 6-Cl, 2-(2,4-dimethylphenyl), HBr salt C₁₅H₁₄BrClN₂ 337.65 Not reported Bulky aryl substituents may hinder intercalation into DNA .

Key Observations :

  • Nitro Group Impact : The nitro group in position 6 (target compound) vs. position 3 () alters electronic properties and biological activity. Nitro groups are electron-withdrawing, influencing reactivity and interaction with biological targets .
  • Salt Forms : Hydrobromide salts improve aqueous solubility compared to neutral analogs (e.g., free bases in ).

Physicochemical and Analytical Data

  • Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) are characteristic .
    • Elemental Analysis : Close agreement between calculated and observed C/H/N ratios confirms purity (e.g., 3-benzoyl-8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine: C 64.53% observed vs. 64.47% calculated) .

Biologische Aktivität

2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide is a compound belonging to the nitroimidazole family, which has garnered attention for its diverse biological activities. Nitroimidazoles are known for their effectiveness as antibacterial, anti-parasitic, and anti-cancer agents. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis data.

The biological activity of nitroimidazoles like this compound is primarily attributed to their nitro group, which undergoes reductive bioactivation in hypoxic conditions. This process generates reactive intermediates that can interact with cellular macromolecules such as DNA, RNA, and proteins, leading to cytotoxic effects. Specifically, the nitro group can be reduced to form nitric oxide (NO) or related reactive nitrogen species (RNS), which play a crucial role in the compound's pharmacological effects .

Antimicrobial Activity

Research has demonstrated that nitroimidazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a study reported that several synthesized derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound against resistant strains of Helicobacter pylori was also evaluated, showing promising results in overcoming metronidazole resistance .

Antiparasitic Activity

The antiparasitic potential of nitroimidazoles has been well-documented. The mechanism involves the formation of free radicals upon reduction of the nitro group by nitroreductases present in parasites. This leads to the covalent binding of metabolites to essential biomolecules within the parasite, resulting in their death. Studies have indicated that this compound may exhibit similar mechanisms as other nitroimidazole-based drugs used for treating parasitic infections .

Anticancer Properties

In addition to its antimicrobial and antiparasitic activities, this compound shows potential as an anticancer agent. The compound's ability to selectively target hypoxic tumor cells enhances its efficacy as a bioreductive prodrug. Under hypoxic conditions typical of many tumors, the drug is activated and can induce DNA crosslinking and cell death. This characteristic is particularly valuable in cancer therapies where oxygen levels are low .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including those resistant to conventional treatments.
  • Antiparasitic Efficacy : Clinical evaluations indicate that this compound may be effective against protozoan parasites, similar to established treatments like metronidazole.
  • Anticancer Effects : Preliminary studies suggest that this compound can inhibit tumor growth in models of hypoxic tumors.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntibacterialInhibits bacterial growth via reactive intermediates
AntiparasiticForms free radicals leading to parasite death
AnticancerInduces DNA crosslinking under hypoxia

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted pyridine or imidazole precursors. Key steps include nitration at the 6-position and hydrobromide salt formation. Optimize yields by controlling temperature (60–80°C for nitro group introduction) and solvent polarity (e.g., DMF for solubility). Monitor intermediates via HPLC (retention time: ~12.5 min) and confirm final product purity (>95%) using NMR (e.g., δ 8.2 ppm for aromatic protons) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks to the fused imidazo[1,2-a]pyridine core (e.g., δ 2.5 ppm for methyl group, δ 150 ppm for nitro-substituted carbon).
  • HRMS : Match molecular ion ([M+H]⁺) to theoretical mass (e.g., C₈H₈BrN₃O₂: calc. 272.98, obs. 272.97).
  • XRD : Resolve crystal packing to verify bromide counterion integration .

Q. What are the stability and storage requirements for hydrobromide salts of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Store at -20°C in airtight, light-protected vials with desiccant to prevent hygroscopic degradation. For solutions, use anhydrous DMSO or ethanol (stable for 1 month at -80°C). Avoid freeze-thaw cycles, which can precipitate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Purity Verification : Re-test compounds after repurification (e.g., column chromatography, recrystallization) to exclude byproduct interference.
  • Assay Validation : Compare results across multiple models (e.g., in vitro MIC vs. in vivo murine tuberculosis models). For anti-TB activity, confirm target engagement via mycobacterial membrane disruption assays .
  • Stereochemical Analysis : Use chiral HPLC to rule out enantiomer-specific activity discrepancies .

Q. What strategies optimize the selectivity of 6-nitroimidazo[1,2-a]pyridine derivatives in targeted drug design?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the 2-position) to enhance nitro group reactivity for prodrug activation in hypoxic environments.
  • Computational Docking : Map electrostatic potential surfaces to predict binding to Mycobacterium tuberculosis Ddn enzyme (PDB: 4R9P). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states. For bromide displacement, use KI in acetone (Finkelstein conditions).
  • Kinetic Studies : Monitor reaction progress via UV-Vis at λ = 320 nm (nitro group absorbance). Optimize solvent dielectric constant (ε > 30) for maximal SN2 efficiency .

Key Considerations for Experimental Design

  • Contradiction Analysis : When bioactivity varies between batches, perform elemental analysis (C, H, N) to confirm stoichiometry and rule out hydration .
  • Advanced Synthesis : Microwave-assisted methods reduce reaction times (e.g., 30 min vs. 12 hr conventional heating) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.